4-Methyl-3-nitrobenzoic acid
Overview
Description
4-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .
Synthesis Analysis
The synthesis of 4-Methyl-3-nitrobenzoic acid can be achieved through various methods. One such method involves the nitration of methyl benzoate, followed by subsequent hydrolysis . Another method involves a simple Fischer esterification reaction .Molecular Structure Analysis
The optimized geometry of the molecule, its vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .Chemical Reactions Analysis
4-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .Physical And Chemical Properties Analysis
4-Methyl-3-nitrobenzoic acid is insoluble in water . Its molecular weight is 181.15 .Scientific Research Applications
Synthesis and Chemistry
- 4-Methyl-3-nitrobenzoic acid plays a role in various organic synthesis processes. For example, its derivatives, like 4-amino-3-nitrobenzoic acid methyl ester, are synthesized through Fischer esterification reactions. These reactions are significant in introductory organic chemistry courses and produce vividly colored compounds, which can be useful for educational purposes (Kam, Levonis & Schweiker, 2020).
Solubility and Physical Properties
- The solubility of compounds similar to 4-Methyl-3-nitrobenzoic acid, such as 3-methyl-4-nitrobenzoic acid, has been studied extensively. These studies provide valuable data for understanding the physical and chemical properties of these compounds in various solvents (Acree et al., 2017).
Medical and Biological Research
- 4-Methyl-3-nitrobenzoic acid has been identified as a potential inhibitor of cancer cell migration, particularly in non-small cell lung cancer. This suggests its potential use in the development of new cancer treatments (Chen et al., 2011).
Optical and Material Science
- The compound's structural, optical, and thermal properties make it an interesting candidate for research in material science. Studies have been conducted on its nonlinear optical properties and its potential use in organic electronics (Bharathi et al., 2016).
Catalysis and Chemical Reactions
- 4-Methyl-3-nitrobenzoic acid is used in various catalytic processes, including oxidation reactions catalyzed by metals like cobalt. These reactions are significant in industrial chemistry for the production of various chemical compounds (Cai & Shui, 2005).
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEWSMNRCUXQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 4-METHYL-3-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID6025642 | |
Record name | 3-Nitro-p-toluic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-METHYL-3-NITROBENZOIC ACID | |
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Record name | 4-Methyl-3-nitrobenzoic acid | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-METHYL-3-NITROBENZOIC ACID | |
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Product Name |
4-Methyl-3-nitrobenzoic acid | |
CAS RN |
96-98-0 | |
Record name | 4-METHYL-3-NITROBENZOIC ACID | |
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Record name | 4-Methyl-3-nitrobenzoic acid | |
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Record name | Benzoic acid, 4-methyl-3-nitro- | |
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Record name | 4-Methyl-3-nitrobenzoic acid | |
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Record name | Benzoic acid, 4-methyl-3-nitro- | |
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Record name | 3-Nitro-p-toluic acid | |
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Record name | 3-NITRO-P-TOLUIC ACID | |
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Melting Point |
369 to 374 °F (NTP, 1992) | |
Record name | 4-METHYL-3-NITROBENZOIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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